molecular formula C10H8BrClN2O2 B13909892 Ethyl 4-bromo-7-chloro-pyrazolo[1,5-a]pyridine-3-carboxylate

Ethyl 4-bromo-7-chloro-pyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B13909892
M. Wt: 303.54 g/mol
InChI Key: PHAIGIOEISDLOM-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-7-chloro-pyrazolo[1,5-a]pyridine-3-carboxylate (CAS 2740830-47-9) is a high-value chemical building block in medicinal chemistry and organic synthesis. This compound features a pyrazolo[1,5-a]pyridine core, a privileged scaffold in drug discovery known for its potent protein kinase inhibitor (PKI) activity, which plays a critical role in targeted cancer therapy . The specific bromo and chloro substituents at the 4- and 7-positions make it an ideal substrate for further functionalization via palladium-catalyzed cross-coupling reactions, enabling researchers to rapidly generate a diverse array of novel derivatives for structure-activity relationship (SAR) studies . Its primary research value lies in its application as a key pharmaceutical intermediate in developing potential therapeutic agents, particularly for inhibiting kinases implicated in various cancers . As a fine chemical and reagent for synthesis, it is analyzed by advanced methods like LCMS and NMR to ensure high quality and consistency . This product is intended for research and development purposes in synthetic organic chemistry and biotechnology. For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C10H8BrClN2O2

Molecular Weight

303.54 g/mol

IUPAC Name

ethyl 4-bromo-7-chloropyrazolo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C10H8BrClN2O2/c1-2-16-10(15)6-5-13-14-8(12)4-3-7(11)9(6)14/h3-5H,2H2,1H3

InChI Key

PHAIGIOEISDLOM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=CC=C(N2N=C1)Cl)Br

Origin of Product

United States

Preparation Methods

General Synthetic Approach

A robust synthetic strategy for pyrazolo[1,5-a]pyridine derivatives involves the oxidative coupling of appropriately substituted aminopyridines with 1,3-dicarbonyl compounds under oxygen atmosphere using acetic acid as an additive to promote cyclization and aromatization. This method has been shown to efficiently yield various substituted pyrazolo[1,5-a]pyridines, including halogenated derivatives analogous to ethyl 4-bromo-7-chloro-pyrazolo[1,5-a]pyridine-3-carboxylate.

Key Reaction Conditions:

  • Reactants: Substituted aminopyridine (e.g., 7-chloro-4-bromo aminopyridine) and 1,3-dicarbonyl compound (e.g., ethyl acetoacetate)
  • Solvent: Ethanol
  • Additive: Acetic acid (optimal at 6 equivalents)
  • Atmosphere: Molecular oxygen (1 atm)
  • Temperature: 130 °C
  • Time: 18 hours

This protocol leads to high yields (up to 94%) of the pyrazolo[1,5-a]pyridine core with controlled substitution patterns. Increasing acetic acid beyond 6 equivalents leads to side reactions forming triazolo derivatives, so the amount is carefully optimized.

Detailed Preparation Method for this compound

Starting Materials

  • 4-bromo-7-chloro-aminopyridine (or corresponding halogenated aminopyridine)
  • Ethyl acetoacetate (as the 1,3-dicarbonyl compound)
  • Acetic acid
  • Ethanol (solvent)
  • Oxygen gas (O2)

Procedure

  • Reaction Setup:

    • Combine 3 mmol of 4-bromo-7-chloro-aminopyridine with 3 mmol of ethyl acetoacetate in 10 mL of ethanol.
    • Add 6 equivalents of acetic acid (approximately 1.08 g).
    • Stir the mixture under an oxygen atmosphere (1 atm).
  • Reaction Conditions:

    • Heat the mixture at 130 °C for 18 hours.
    • Monitor the reaction progress by thin-layer chromatography (TLC).
  • Workup:

    • After cooling to room temperature, crystals of the product form.
    • Collect the crystals by filtration.
    • Recrystallize from an appropriate solvent to purify.

Yield and Purity

  • The reaction typically yields up to 94% of the desired pyrazolo[1,5-a]pyridine derivative.
  • The product is obtained with high purity suitable for further applications.

Alternative Synthetic Approaches

TEMPO-Mediated [3+2] Annulation-Aromatization

A regioselective synthesis of pyrazolo[1,5-a]pyridines, including halogenated derivatives, can be achieved via a TEMPO-mediated [3+2] annulation between N-aminopyridines and α,β-unsaturated compounds such as acrylonitrile, cinnamonitrile, or β-nitrostyrenes.

General Procedure Highlights:

  • N-aminopyridine (1 equiv.) is reacted with an α,β-unsaturated compound (2 equiv.) in toluene.
  • TEMPO (1.2 equiv.) is used as the oxidant.
  • DIPEA (N,N-diisopropylethylamine, 2 equiv.) serves as the base.
  • The reaction is initiated at 0 °C and allowed to warm to room temperature.
  • Reaction times vary from 4 to 22 hours depending on conditions.
  • Purification is achieved by flash column chromatography.

Optimization Table (Selected Entries):

Entry Oxidant Base Solvent Yield (%)
6 TEMPO DIPEA Toluene 68
7 TEMPO DIPEA Toluene 93
11 TEMPO Cs2CO3 Toluene 90

This method provides an alternative route to pyrazolo[1,5-a]pyridine derivatives with good to excellent yields and regioselectivity.

Comparative Analysis of Preparation Methods

Feature Oxidative Coupling with Acetic Acid TEMPO-Mediated Annulation
Starting Materials Halogenated aminopyridine + 1,3-dicarbonyl N-aminopyridine + α,β-unsaturated compounds
Reaction Atmosphere Molecular oxygen (O2) Argon or inert atmosphere
Catalyst/Additive Acetic acid (6 equiv) TEMPO (1.2 equiv), DIPEA or Cs2CO3 as base
Solvent Ethanol Toluene
Temperature 130 °C 0 °C to room temperature (some heating up to 80 °C)
Reaction Time 18 hours 4-22 hours
Yield Up to 94% Up to 93%
Purification Crystallization and recrystallization Flash column chromatography
Scalability Suitable for gram scale Suitable for laboratory scale

Summary of Research Findings

  • The oxidative coupling method under oxygen atmosphere with acetic acid in ethanol is a highly efficient and straightforward method for preparing this compound with high yield and purity.
  • The TEMPO-mediated annulation offers a versatile alternative, enabling regioselective synthesis with good yields and the ability to modify substituents by varying the α,β-unsaturated reactants.
  • Reaction conditions such as oxidant type, base, solvent, and temperature critically influence yield and selectivity in the TEMPO-mediated method.
  • Both methods avoid the use of harsh reagents and provide access to halogenated pyrazolo[1,5-a]pyridines suitable for further synthetic elaboration.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-7-chloro-pyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrazolopyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Ethyl 4-bromo-7-chloro-pyrazolo[1,5-a]pyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-7-chloro-pyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to specific receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituent positions, halogen types, or functional groups, which influence their physicochemical properties, reactivity, and applications. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key Data/Applications
Ethyl 4-bromo-7-chloro-pyrazolo[1,5-a]pyridine-3-carboxylate (Target Compound) Br (4), Cl (7), COOEt (3) C₁₀H₈BrClN₂O₂ 303.54 2740830-47-9 Research chemical; potential intermediate in drug synthesis .
Ethyl 5-chloro-7-methylpyrazolo[1,5-a]pyridine-3-carboxylate (14) Cl (5), Me (7), COOEt (3) C₁₁H₁₀ClN₂O₂* ~252.67 Not provided Synthesized in 13% yield via cycloaddition; tested for HIV-1 reverse transcriptase inhibition .
Ethyl 6-bromo-7-methylpyrazolo[1,5-a]pyridine-3-carboxylate Br (6), Me (7), COOEt (3) C₁₁H₁₀BrN₂O₂* ~290.12 2387600-95-3 Laboratory-scale availability; potential building block for kinase inhibitors .
Ethyl 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate Br (6), OMe (4), COOEt (3) C₁₁H₁₁BrN₂O₃ 299.12 Not provided Higher logP (2.28) suggests improved lipophilicity; used in fragment-based drug design .
Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate Br (5), COOEt (3) C₉H₈BrN₂O₂* ~257.08 885276-93-7 Commercial availability; precursor for cross-coupling reactions .
Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate Br (4), COOEt (2) C₉H₈BrN₂O₂* ~257.08 1363381-99-0 Ester group at position 2 alters electronic properties; used in Suzuki-Miyaura reactions .

Note: Molecular formulas marked with () are inferred from substituents and naming conventions due to incomplete data in sources.*

Physicochemical Properties

  • Lipophilicity : The target compound’s logP is influenced by Br/Cl electronegativity, whereas methoxy-substituted analogs (e.g., C₁₁H₁₁BrN₂O₃) exhibit higher logP values, enhancing membrane permeability .
  • Molecular Weight: Bromine increases molecular weight significantly (e.g., 303.54 g/mol for the target vs. ~257.08 g/mol for mono-halogenated analogs) .

Biological Activity

Ethyl 4-bromo-7-chloro-pyrazolo[1,5-a]pyridine-3-carboxylate (CAS Number: 2740830-47-9) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazolo[1,5-a]pyridine family, known for their diverse pharmacological properties including anticancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this compound based on recent research findings.

  • Molecular Formula : C10H8BrClN2O2
  • Molecular Weight : 303.54 g/mol
  • Purity : ≥97%

Biological Activity Overview

This compound exhibits various biological activities that can be categorized into the following areas:

1. Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyridine derivatives possess significant anticancer properties. Studies have shown that compounds within this class can inhibit cell proliferation and induce apoptosis in cancer cell lines. For instance, a recent study highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives in targeting specific cancer pathways, suggesting that this compound may similarly exhibit anticancer effects through the inhibition of kinases involved in tumor growth .

2. Enzyme Inhibition

The compound has been investigated for its role as a selective inhibitor of various enzymes. Notably, it has shown potential as an inhibitor of deubiquitinating enzymes (DUBs), which play critical roles in cellular processes such as protein degradation and signal transduction . The inhibition of DUBs can lead to increased apoptosis in cancer cells, making this compound a candidate for further development as an anticancer agent.

3. Antimicrobial Properties

Preliminary studies suggest that pyrazolo[1,5-a]pyridine derivatives possess antimicrobial properties. The structural features of this compound may contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways in bacteria and fungi .

Case Studies

Several case studies have demonstrated the biological activity of related compounds:

  • Study on Anticancer Activity : A study evaluated a series of pyrazolo[1,5-a]pyrimidine derivatives for their anticancer activity against HeLa and L929 cell lines. The results indicated that certain derivatives exhibited IC50 values below 50 µM, suggesting potent activity .
  • Enzyme Inhibition Research : Another investigation focused on the inhibition of USP7 by various compounds including pyrazolo derivatives. Compounds exhibiting ≥20% inhibition at the highest tested dose were classified as active. This compound could potentially fall into this category based on its structural analogs .

Data Table: Biological Activities of this compound

Activity TypeMechanism/EffectReference
AnticancerInhibition of cell proliferation ,
Enzyme InhibitionInhibition of DUBs (e.g., USP7)
AntimicrobialDisruption of microbial metabolism ,

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of Ethyl 4-bromo-7-chloro-pyrazolo[1,5-a]pyridine-3-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting with halogenated precursors. For example, tandem reactions using DMF as a solvent and potassium carbonate as a base (e.g., 76% yield via column chromatography in ) are effective. Key factors include solvent polarity (DMF enhances nucleophilicity), temperature control (room temperature to reflux), and stoichiometric ratios (excess ethyl 4-bromo-3-methylbut-2-enoate ensures complete conversion). Ultrasonic-assisted methods (as in ) can reduce reaction times and improve yields by enhancing mixing efficiency .

Q. Which analytical techniques are critical for confirming the structure of this compound?

Infrared (IR) spectroscopy identifies ester carbonyl stretches (~1700 cm⁻¹) and C-Br/C-Cl vibrations (600–800 cm⁻¹). Nuclear Magnetic Resonance (NMR) spectroscopy confirms substituent positions: the ethyl group appears as a triplet (~1.4 ppm) and quartet (~4.4 ppm) in ¹H NMR, while ¹³C NMR shows ester carbonyl (~162 ppm) and aromatic carbons adjacent to halogens (downfield shifts). Mass spectrometry (MS) confirms molecular weight via molecular ion peaks (e.g., [M+H]+ at m/z 333 for C₉H₈BrClN₂O₂). X-ray crystallography resolves ambiguous cases by revealing bond angles and torsion angles .

Q. What purification techniques are recommended for isolating this compound?

Recrystallization from hexane/ethyl acetate (3:1 v/v) is effective for high-purity isolation (). Column chromatography with silica gel and gradients of ethyl acetate in hexane (20–50%) separates by polarity. Solubility in DMF or dichloromethane allows for liquid-liquid extraction. For polar byproducts, adjust solvent polarity (e.g., add methanol) to enhance differential solubility .

Advanced Questions

Q. How can researchers address discrepancies in spectroscopic data when synthesizing derivatives of this compound?

Contradictions often arise from regioisomerism or impurities. Employ 2D NMR techniques (e.g., COSY, HSQC) to map coupling interactions and confirm connectivity. utilized ¹H-¹³C correlations to distinguish between C6 and C7 substituents. Single-crystal X-ray diffraction (as in ) provides unambiguous structural assignment. Computational tools (DFT calculations) can predict NMR chemical shifts for comparison with experimental data .

Q. What strategies optimize the regioselective introduction of bromo and chloro substituents onto the pyrazolo[1,5-a]pyridine core?

Regioselectivity is controlled by electronic and steric factors. Electrophilic aromatic substitution (EAS) favors halogenation at electron-rich positions. used O-(2,4-dinitrophenyl)hydroxylamine to direct chlorination. The 3-carboxylate group deactivates certain positions, guiding halogenation to C4 and C7. Sequential halogenation under controlled conditions (e.g., low temperature for bromine, higher for chlorine) minimizes cross-reactivity .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculates electron density maps to identify reactive sites. For Suzuki-Miyaura coupling, the bromine at C4 is more reactive than chlorine due to lower bond dissociation energy. Molecular orbital analysis (e.g., HOMO-LUMO gaps) predicts susceptibility to nucleophilic/electrophilic attacks. Software like Gaussian models transition states to optimize catalyst selection (e.g., Pd(PPh₃)₄) and reaction parameters .

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